![molecular formula C38H68N2O13S B1221923 Erythromycin thiocyanate CAS No. 7704-67-8](/img/structure/B1221923.png)
Erythromycin thiocyanate
Overview
Description
Synthesis Analysis
Erythromycin is obtained from microbial fermentation in industry. The separation and purification involve multiple unit operations, such as extraction, absorption, chromatography, and crystallization . Erythromycin thiocyanate is widely used for the production of other macrolide antibiotics .Molecular Structure Analysis
The molecular formula of Erythromycin thiocyanate is C38H68N2O13S . Its average mass is 793.017 Da and its monoisotopic mass is 792.444214 Da .Chemical Reactions Analysis
Erythromycin thiocyanate was found to be relatively stable in mobile phase . The major component, erythromycin A and its related substances were separated and assayed by chromatography .Physical And Chemical Properties Analysis
The molecular weight of Erythromycin thiocyanate is 793.02 . It is soluble in DMSO up to 100 mg/mL . It is stable if stored as directed .Scientific Research Applications
Aquaculture
Approval for the use of erythromycin thiocyanate (marketed as AQUAMYCIN 100) in treating freshwater salmonid species with bacterial kidney disease is being pursued in the US . This application highlights its potential in aquaculture to control bacterial infections in fish populations.
Crystallization and Purification
Erythromycin thiocyanate plays a crucial role in the purification process of erythromycin. After microbial fermentation, it is extracted using butyl acetate. Subsequent steps involve reactive crystallization to form an intermediate and antisolvent crystallization to obtain high-purity erythromycin . These processes ensure the quality of erythromycin for pharmaceutical production.
Soil Microbial Communities
Research has explored the impact of erythromycin and/or Raoultella sp. strain MC3 on soil microbial communities. The metabolic activity of these communities was altered, as revealed by community-level physiological profiling. This application sheds light on the compound’s ecological effects .
Stability Enhancement
Erythromycin itself suffers from limited efficacy and bioavailability due to instability under acidic conditions. Researchers have developed analogs (such as azithromycin and clarithromycin) to improve stability and enhance pharmacokinetics . Erythromycin thiocyanate contributes to this line of research.
Chronic Toxicity Studies
Studies have investigated the chronic toxicity of erythromycin thiocyanate to aquatic organisms. For instance, exposure to the compound negatively impacted the survival time of Daphnia magna . Understanding its environmental effects is essential for responsible use.
Mechanism of Action
Target of Action
Erythromycin thiocyanate, a derivative of erythromycin, is a bacteriostatic antibiotic . It primarily targets gram-positive and gram-negative bacteria . The primary targets of erythromycin are the bacterial ribosomes, specifically the 50S subunit . By binding to these ribosomes, erythromycin inhibits protein synthesis, thereby preventing bacterial growth .
Mode of Action
Erythromycin thiocyanate interacts with its targets by reversibly binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain . As a result, protein synthesis is halted, leading to the inhibition of bacterial growth .
Biochemical Pathways
The action of erythromycin thiocyanate affects several biochemical pathways. It primarily impacts the protein synthesis pathway by inhibiting the translocation step . This disruption can lead to downstream effects such as the inhibition of bacterial growth and replication . Additionally, erythromycin biosynthesis involves complex pathways that are influenced by various genetic and environmental factors .
Pharmacokinetics
In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine . . Ery
Safety and Hazards
Future Directions
Erythromycin thiocyanate is fundamental to produce its pharmaceutical derivatives . A lot of researches have been done on new derivatives with features of combating drug resistance . In the future, more studies could be conducted to improve the quality control level for the product of erythromycin thiocyanate substance .
properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRRTEYLDPNZHR-YZPBMOCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N2O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858755 | |
Record name | Erythromycin thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin thiocyanate | |
CAS RN |
7704-67-8 | |
Record name | Erythromycin thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7704-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Erythromycin thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythromycin thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROMYCIN THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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